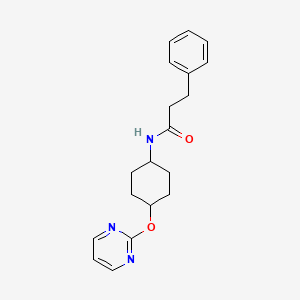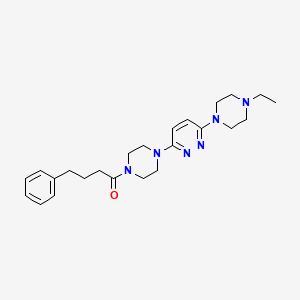
1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one belongs to a class of pyridazinone derivatives that have been explored for their potential therapeutic applications. These compounds have garnered interest due to their diverse pharmacological activities, which include anticancer and antinociceptive properties.
Synthesis Analysis
The synthesis of related pyridazinone derivatives involves the formation of a pyridazinone core with various substituents attached to enhance the compound's biological activity. In the first paper, a series of new 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives were synthesized, and their structures were confirmed using IR, 1H NMR, and mass spectral data . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as indicated in the first paper .
Chemical Reactions Analysis
The chemical reactivity of pyridazinone derivatives can be influenced by the substituents on the pyridazinone core. The presence of a piperazine ring, as seen in the compounds studied in both papers, suggests potential interactions with biological targets. The piperazine moiety is known for its ability to bind to various receptors, which may contribute to the compound's pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetics. These properties are typically influenced by the nature of the substituents and the overall molecular structure. While the specific properties of this compound are not provided, related compounds have been evaluated for their cytotoxicity and analgesic activity, suggesting a degree of bioavailability and stability conducive to biological testing .
Relevant Case Studies
The first paper presents a case study where the synthesized pyridazinone derivatives were evaluated for their cytotoxicity against various human cancer cell lines, with some compounds showing good to moderate activity . The second paper discusses the antinociceptive properties of related compounds, with some showing high analgesic potency and efficacy, suggesting potential therapeutic applications in pain management . These case studies highlight the therapeutic potential of pyridazinone derivatives and provide a foundation for further research into compounds like this compound.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
Research on analogs containing similar structural motifs, such as arylpiperazine and pyridazinone, indicates potential analgesic and anti-inflammatory properties. For instance, studies have shown that compounds with arylpiperazinyl structures exhibit significant analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects, highlighting their potential as safer alternatives to traditional NSAIDs (Duendar et al., 2007; Duendar et al., 2011).
Propriétés
IUPAC Name |
1-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O/c1-2-27-13-15-28(16-14-27)22-11-12-23(26-25-22)29-17-19-30(20-18-29)24(31)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,11-12H,2,6,9-10,13-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDBAYLTMLQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

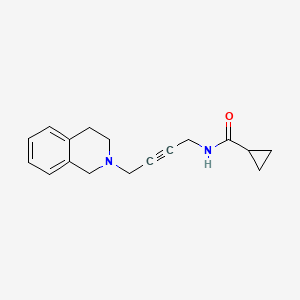
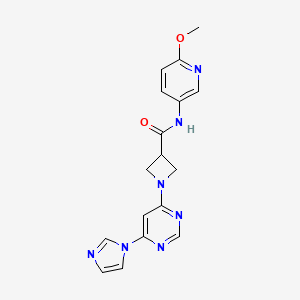
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)

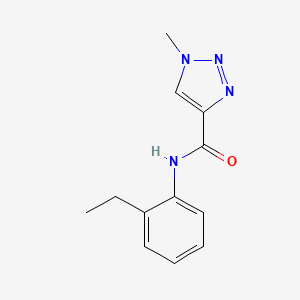

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
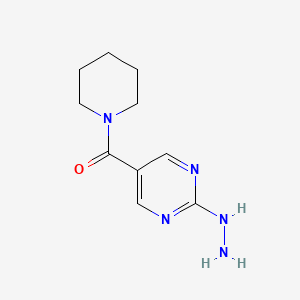
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![3-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2516880.png)
